molecular formula C16H12O3 B6154202 7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one CAS No. 78298-69-8

7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one

Cat. No. B6154202
CAS RN: 78298-69-8
M. Wt: 252.3
InChI Key:
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Description

7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one is a type of ketone in which the carbonyl group is attached to an aromatic ring . It is a derivative of coumarin, also known as benzopyran-2-one, which is a large class of compounds found in various natural plants and microbial metabolites .


Synthesis Analysis

The synthesis of 7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one and its derivatives has attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . The Pechmann coumarin synthesis method is commonly used, where the influence of various Lewis acids on the reaction is discussed, and the optimal synthesis conditions are explored .


Molecular Structure Analysis

The molecular structure of 7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one has been analyzed using molecular docking and structure-activity relationship analysis . Twelve compounds with docking energies less than or equal to -8.0 kcal mol−1 and containing required structural features for dual inhibition of two enzymes were identified .


Chemical Reactions Analysis

7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one undergoes various chemical reactions. For instance, it reacts with 7-amino-4-methylcoumarin with a number of organic halides to synthesize new coumarin derivatives . Also, it reacts with pentane-2,4-dione to give 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-7-hydroxy-2H-chromen-2-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one have been characterized by elemental analysis and spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .

Future Directions

The future directions for the study of 7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one include exploring its potential biological activities and applications in fluorescent probes . There is also interest in optimizing the synthesis conditions and understanding the influence of various Lewis acids on the reaction .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one involves the condensation of 4-methylphenylacetic acid with salicylaldehyde, followed by cyclization and oxidation.", "Starting Materials": [ "4-methylphenylacetic acid", "salicylaldehyde", "sodium acetate", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Condensation of 4-methylphenylacetic acid with salicylaldehyde in the presence of sodium acetate and acetic anhydride to form 7-hydroxy-2-(4-methylphenyl)chromen-4-one", "Cyclization of 7-hydroxy-2-(4-methylphenyl)chromen-4-one with sulfuric acid to form 7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one", "Oxidation of 7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one with sodium hydroxide and hydrogen peroxide to form the final product, 7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one" ] }

CAS RN

78298-69-8

Product Name

7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one

Molecular Formula

C16H12O3

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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